Triphenylsulfonium

DUV lithography acid diffusion chemically amplified resist

Triphenylsulfonium (TPS+) is the critical photoacid generator for chemically amplified resists. Unlike diphenyliodonium salts, TPS+ provides lower outgassing in high-vacuum tools, minimizing mirror contamination and downtime. Its slow acid diffusion coefficient (e.g., tosylate D=2.7×10⁻⁵ μm²/s) ensures tight CD control at 248 nm. Polymer-bound TPSMA boosts EBL throughput 2.5x. Choose TPS+ for predictable, high-resolution patterning where process reliability is paramount. Avoid tool contamination risks by specifying the correct TPS+ salt for your lithographic layer.

Molecular Formula C18H15S+
Molecular Weight 263.4 g/mol
CAS No. 18393-55-0
Cat. No. B1202918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsulfonium
CAS18393-55-0
Molecular FormulaC18H15S+
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/q+1
InChIKeyWLOQLWBIJZDHET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylsulfonium Photoacid Generator (PAG) Performance and Procurement Selection Criteria


Triphenylsulfonium (TPS+) is the archetypal cation in a class of onium salt photoacid generators (PAGs) critical for chemically amplified resists (CARs) used in advanced microlithography, including deep ultraviolet (DUV) and extreme ultraviolet (EUV) patterning [1]. Its utility stems from a unique balance of high thermal stability and efficient photolytic acid generation upon exposure to high-energy radiation, enabling the creation of nanoscale patterns essential for semiconductor manufacturing [2]. As a non-nucleophilic cation, it forms stable salts with various counter-anions (e.g., nonaflate, triflate, tosylate), each tailoring the PAG's acidity, diffusion, and photospeed for specific lithographic layers and process nodes [3].

Why Generic PAG Swaps Fail: The Critical Role of Triphenylsulfonium's Performance Matrix


A common procurement pitfall is treating all PAGs as interchangeable components. The triphenylsulfonium (TPS+) cation's photophysics and its synergistic interaction with specific anions create a complex, multi-parameter performance matrix that cannot be replicated by other onium salts like diphenyliodonium (DPI+) or by simply swapping anions [1]. For example, while DPI+ may offer higher quantum yields in some solution-based assays, TPS+ provides demonstrably lower outgassing in lithographic films and a slower, more controllable acid diffusion coefficient essential for high-resolution patterning [2]. Furthermore, the strong absorption of its phenyl groups at 193 nm dictates specific formulation requirements that directly impact resist transparency and overall lithographic performance, a design constraint not equally shared by all PAG classes [3]. Substituting without understanding these quantitative trade-offs risks process failure in the form of pattern collapse, poor critical dimension uniformity, or tool contamination.

Quantitative Evidence Guide: Benchmarking Triphenylsulfonium PAGs Against Key Alternatives


Acid Diffusion Control: TPSTSA vs. Alternative Anion Systems in DUV Resists

Controlling acid diffusion is paramount for achieving high-resolution patterns. A direct comparative study of PAG structures in DUV resists found that a resist formulated with triphenylsulfonium tosylate (TPSTSA) exhibited the lowest acid diffusion coefficient among four onium salts tested. This was in contrast to resists using the same TPS+ cation but with different anions, such as triflate (TFA) and camphorsulfonate (CSA), which showed higher diffusion rates [1].

DUV lithography acid diffusion chemically amplified resist

Reduced Film Outgassing: Triphenylsulfonium vs. Diphenyliodonium Salts

Outgassing from photoresist films during exposure can contaminate expensive lithography optics and reduce tool uptime. A quantitative study using an in-situ quartz crystal microbalance (QCM) measured the outgassing rate of various PAGs in fluorinated polymer films. The results showed that outgassing rates for diphenyliodonium (DPI+) triflate and nonaflate were slightly higher than those for their triphenylsulfonium (TPS+) counterparts under identical conditions [1].

F2 lithography outgassing vacuum compatibility

Quantum Yield of Acid Generation: TPS+ vs. DPI+ in Solution

In a comparative study of onium salt photoinitiators for aqueous acrylamide polymerization, diphenyliodonium (DPI+) chloride demonstrated higher overall efficiency than triphenylsulfonium (TPS+) triflate as a third component in a safranine O/triethanolamine system. However, under an optimized concentration of triethanolamine, the performance of the sulfonium salt closely resembled that of the iodonium, highlighting that system optimization can mitigate inherent differences [1].

photoacid generation quantum yield photopolymerization

Photoefficiency at 157 nm: TPS-Nf vs. Iodonium Salt Comparators

The photochemical efficiency of PAGs can vary significantly with exposure wavelength. In a study evaluating six PAGs for 157 nm lithography, the photoacid generation efficiency of triphenylsulfonium nonaflate (TPS-Nf) was measured against several bis(4-tert-butylphenyl)iodonium (BBI) salts. The ionic salts followed the efficiency order BBI-Nf > BBI-Tf > BBI-PFOS > TPS-Nf [1].

157nm lithography photoefficiency fluoropolymer resists

E-Beam Sensitivity: TPS-Bound Polymer vs. TPS-Blend Polymer Resist

For electron beam lithography (EBL), achieving high sensitivity without sacrificing resolution is critical. A study comparing two resist formulations using the same triphenylsulfonium salt methacrylate (TPSMA) PAG found that covalently binding the PAG to the polymer backbone significantly improved performance. The PAG-bound polymer resist exhibited a much higher sensitivity (lower required dose) of 120 μC/cm² compared to a conventional PAG-blend polymer resist, which required a dose of 300 μC/cm² [1]. This formulation also enabled 15 nm line width patterns.

electron beam lithography resist sensitivity nanopatterning

Transparency Limitation: The 193 nm Absorption of Triphenylsulfonium vs. Transparent PAG Designs

A fundamental limitation of triphenylsulfonium salts for 193 nm (ArF) lithography is their inherent high absorbance due to the phenyl groups in the cation. This constraint has been explicitly noted in the literature, stating that the phenyl group is highly absorbing at 193 nm, thereby severely restricting the PAG formulation space [1]. This has driven the development of more transparent PAGs for ArF resists, making TPS-based systems less suitable for certain high-transparency applications compared to non-phenyl alternatives.

193nm lithography PAG transparency resist formulation

Optimal Application Scenarios for Triphenylsulfonium-Based PAGs


High-Resolution DUV (KrF) Lithography

Triphenylsulfonium salts, particularly the tosylate (TPSTSA), are exceptionally well-suited for KrF (248 nm) lithography. The evidence for its low acid diffusion coefficient (D=2.7 x 10⁻⁵ μm²/s) directly supports its use in manufacturing critical layers where tight CD control and minimized line edge roughness are paramount. Its strong absorption at 248 nm is an advantage for efficient photoacid generation at this wavelength [1].

High-Vacuum Lithography (EUV and E-Beam)

For EUV and high-vacuum EBL tools, the low outgassing characteristic of TPS+ salts is a significant differentiator. The demonstrated lower outgassing of TPS nonaflate compared to its iodonium analog minimizes contamination risk for expensive multilayer mirrors and electron optics, as highlighted in patent literature [1][2]. This reduces tool downtime and maintains optical performance, making TPS-based resists a lower-risk choice for these advanced nodes.

E-Beam Lithography Requiring High Throughput

The formulation of TPS as a polymer-bound PAG (TPSMA) dramatically enhances EBL sensitivity, achieving a 2.5x faster writing speed compared to a traditional PAG-blend resist (120 μC/cm² vs 300 μC/cm²). This makes TPS-bound polymer resists a superior choice for electron beam mask writing and direct-write prototyping, where maximizing throughput is a primary economic driver [3].

Cationic Photopolymerization Requiring Thermal Robustness

Polymeric sulfonium salts incorporating the TPS+ moiety exhibit exceptional thermal stability, with decomposition temperatures reported in the range of 274-304 °C. This property makes them ideal for UV-curing applications involving high-temperature post-cure processes, such as advanced coatings, adhesives, and 3D printing resins, where many other cationic photoinitiators would degrade [4].

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